molecular formula C17H20N4O4S B10863853 N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10863853
M. Wt: 376.4 g/mol
InChI Key: PJNWPVJVQBJOHY-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrimidinyl group, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide involves multiple steps:

    Nitration of 2,4-dimethylphenylamine: The starting material, 2,4-dimethylphenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Formation of the pyrimidinyl group: The 5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl group is synthesized separately through a series of reactions involving the condensation of ethyl acetoacetate with urea, followed by alkylation and hydroxylation.

    Coupling reaction: The nitrophenyl and pyrimidinyl groups are coupled through a sulfanylacetamide linkage. This involves the reaction of the nitrophenylamine with chloroacetyl chloride to form the chloroacetamide intermediate, which is then reacted with the pyrimidinyl thiol to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The hydroxyl group in the pyrimidinyl moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The sulfanylacetamide linkage can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of the corresponding ketone derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use as a biochemical probe to study enzyme interactions and cellular pathways. The compound’s ability to undergo various chemical modifications makes it a versatile tool in biological research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound’s structure allows for the design of analogs with improved pharmacological properties.

    Industry: Potential use in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its ability to undergo chemical modifications allows for the exploration of different mechanisms of action.

Comparison with Similar Compounds

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds:

    N-(2,4-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]acetamide: Similar structure but with a thioacetamide linkage instead of a sulfanylacetamide linkage, which may affect its chemical and biological properties.

    N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H20N4O4S/c1-5-12-11(4)18-17(20-16(12)23)26-8-14(22)19-15-10(3)6-9(2)7-13(15)21(24)25/h6-7H,5,8H2,1-4H3,(H,19,22)(H,18,20,23)

InChI Key

PJNWPVJVQBJOHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

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